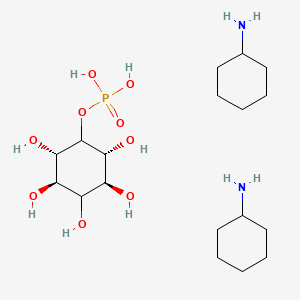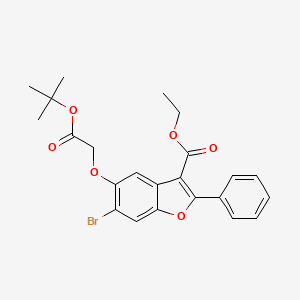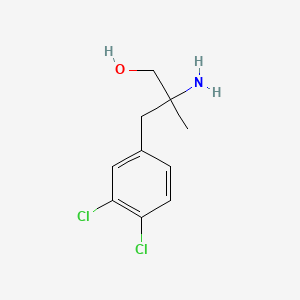
Myo-inositol 2-monophosphate di*(cyclohe xylammonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Myo-inositol 2-monophosphate di*(cyclohe xylammonium) is a chemical compound with the molecular formula C18H39N2O9P. It is a derivative of myo-inositol, a type of sugar alcohol, and is often used in various scientific research applications. The compound is known for its unique structure, which includes a phosphate group attached to the inositol ring and two cyclohexylammonium groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of myo-inositol 2-monophosphate di*(cyclohe xylammonium) typically involves the phosphorylation of myo-inositol followed by the introduction of cyclohexylammonium groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the successful formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound) may involve large-scale chemical processes that optimize yield and purity. These methods often include the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and pH.
化学反应分析
Types of Reactions
Myo-inositol 2-monophosphate di*(cyclohe xylammonium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The phosphate group or cyclohexylammonium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different phosphorylated inositol derivatives, while substitution reactions can yield a variety of substituted inositol compounds.
科学研究应用
Myo-inositol 2-monophosphate di*(cyclohe xylammonium) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and studies.
Biology: It is employed in biological research to study cellular processes and signaling pathways.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases.
Industry: It is used in industrial processes and applications, including the production of specialized chemicals and materials.
作用机制
The mechanism of action of myo-inositol 2-monophosphate di*(cyclohe xylammonium) involves its interaction with specific molecular targets and pathways. The compound can modulate cellular signaling pathways by affecting the phosphorylation status of inositol phosphates. This modulation can influence various cellular processes, including cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
- Myo-inositol 1-monophosphate di(cyclohe xylammonium)*
- Myo-inositol 3-monophosphate di(cyclohe xylammonium)*
- Myo-inositol 4-monophosphate di(cyclohe xylammonium)*
Uniqueness
Myo-inositol 2-monophosphate di*(cyclohe xylammonium) is unique due to the specific position of the phosphate group on the inositol ring This unique structure can result in different chemical and biological properties compared to other similar compounds
属性
分子式 |
C18H39N2O9P |
|---|---|
分子量 |
458.5 g/mol |
IUPAC 名称 |
cyclohexanamine;[(2S,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h2*6H,1-5,7H2;1-11H,(H2,12,13,14)/t;;1?,2-,3+,4+,5-,6? |
InChI 键 |
IMIHZMWNWGIJKQ-KDIRXZECSA-N |
手性 SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.[C@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O |
规范 SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044338.png)

![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12044354.png)

![N'-[(E)-(5-methyl-2-thienyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12044375.png)
![N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12044376.png)
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12044384.png)
![[4-[(E)-[[4-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12044394.png)
![5-[Ethyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B12044395.png)




![7-Hydroxy-5-oxo-N-(4-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12044428.png)
